4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid
Description
4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid is a bicyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with both a carboxylic acid group and a pyridin-3-ylmethyl moiety.
Properties
IUPAC Name |
4-(pyridin-3-ylmethyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(15)12(3-6-16-7-4-12)8-10-2-1-5-13-9-10/h1-2,5,9H,3-4,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVSGXBKROKKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing molecular interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table compares key structural analogs, focusing on substituent groups, molecular properties, and available
Substituent Position and Bioactivity
- Pyridine Positional Isomerism : The pyridin-3-ylmethyl group in the target compound differs from the pyridin-2-ylmethyl analog (CAS 1393330-60-3), which has shown relevance in P2X7 receptor antagonism . The 3-position on pyridine may alter electron distribution and hydrogen-bonding capacity compared to the 2-position, affecting receptor binding or solubility.
Physicochemical Properties
- Fluorinated Derivatives : The difluoromethyl analog (CAS 1783957-10-7) exhibits a lower molecular weight (180.15 g/mol) and enhanced electronegativity, which may improve membrane permeability in drug design .
Biological Activity
4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H13NO3
- CAS Number : 1361111-50-3
This compound features a pyridine ring attached to an oxane (tetrahydrofuran) structure with a carboxylic acid functional group, which is crucial for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Similar compounds have shown the following modes of action:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways, including those related to inflammation and cancer.
- Receptor Modulation : The compound may also interact with receptors such as G-protein coupled receptors (GPCRs), influencing signal transduction pathways.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Reduces inflammation by inhibiting pro-inflammatory cytokines.
- Antitumor Activity : Shows promise in inhibiting tumor cell proliferation in various cancer models.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
In Vivo Studies
Animal model studies have shown that administration of the compound leads to a reduction in tumor size in xenograft models of breast cancer. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analysis.
Case Studies
| Study | Findings |
|---|---|
| Study on Antibacterial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with MIC values ranging from 5 to 20 µg/mL. |
| Anti-inflammatory Model | Inhibition of TNF-alpha and IL-6 production was noted in LPS-stimulated macrophages. |
| Tumor Growth Inhibition | In vivo studies indicated a significant reduction in tumor volume (up to 50%) compared to control groups. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
